molecular formula C11H16O2S B3846916 4-(4-methoxyphenoxy)-1-butanethiol

4-(4-methoxyphenoxy)-1-butanethiol

Cat. No. B3846916
M. Wt: 212.31 g/mol
InChI Key: UTVHZOWJTUZIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-methoxyphenoxy)-1-butanethiol” is a thiol derivative of 4-methoxyphenol . 4-Methoxyphenol, also known as p-methoxyphenol or hydroquinone monomethyl ether, is an organic compound with the formula CH3OC6H4OH . It’s a derivative of phenol with a methoxy group (-OCH3) and a hydroxyl group (-OH) on the benzene ring .


Synthesis Analysis

While the specific synthesis of “4-(4-methoxyphenoxy)-1-butanethiol” is not available, the synthesis of similar compounds involves nucleophilic addition reactions . For instance, the synthesis of chalcones was carried out by one pot condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone followed by condensation with various aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of “4-(4-methoxyphenoxy)-1-butanethiol” can be inferred from its name. It likely contains a butane chain with a thiol group (-SH) at one end and a 4-methoxyphenol group at the other end. The 4-methoxyphenol group consists of a benzene ring with a methoxy group (-OCH3) and a phenoxy group (-OC6H5) attached to it .

properties

IUPAC Name

4-(4-methoxyphenoxy)butane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-12-10-4-6-11(7-5-10)13-8-2-3-9-14/h4-7,14H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVHZOWJTUZIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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